Acetylacetonato dicarbonylrhodium

Hydroformylation Catalyst purity Chloride poisoning

Acetylacetonato dicarbonylrhodium(I), systematically named dicarbonyl(2,4-pentanedionato-O,O′)rhodium(I) and commonly abbreviated Rh(CO)₂(acac) or Rh(acac)(CO)₂ (CAS 14874-82-9), is a monomeric, square-planar Rh(I) organometallic complex bearing two carbonyl ligands and one bidentate acetylacetonate (acac) ligand. Single-crystal X-ray diffraction confirms a square-planar geometry with Rh–O(acac) distances of 2.040 and 2.044 Å and equivalent Rh–C(carbonyl) distances of 1.831 Å.

Molecular Formula C7H8O4Rh
Molecular Weight 259.04 g/mol
Cat. No. B13389159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetonato dicarbonylrhodium
Molecular FormulaC7H8O4Rh
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh]
InChIInChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;
InChIKeyGGRQQHADVSXBQN-FGSKAQBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylacetonato Dicarbonylrhodium(I) [Rh(CO)₂(acac)] — Technical Identity and Procurement Baseline for the Organometallic Catalyst Precursor


Acetylacetonato dicarbonylrhodium(I), systematically named dicarbonyl(2,4-pentanedionato-O,O′)rhodium(I) and commonly abbreviated Rh(CO)₂(acac) or Rh(acac)(CO)₂ (CAS 14874-82-9), is a monomeric, square-planar Rh(I) organometallic complex bearing two carbonyl ligands and one bidentate acetylacetonate (acac) ligand. Single-crystal X-ray diffraction confirms a square-planar geometry with Rh–O(acac) distances of 2.040 and 2.044 Å and equivalent Rh–C(carbonyl) distances of 1.831 Å [1]. The compound is a dark green crystalline solid (mp 154–156 °C, density 1.96 g/cm³ at 20 °C) that dissolves in acetone, benzene, and toluene to give yellow solutions . It is classified as a homogeneous catalyst precursor for hydroformylation, carbonylation, and hydrogenation reactions, and also serves as a molecular precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of rhodium-containing thin films .

Why Rh(CO)₂(acac) Cannot Be Interchanged with Rh(acac)₃, Rh₂(OAc)₄, or RhCl₃ in Catalytic Workflows


Although multiple rhodium compounds are commercially available as 'catalyst precursors,' their formal oxidation state, ligand lability, and activation pathway under reaction conditions diverge fundamentally, making generic substitution scientifically unsound. Rh(CO)₂(acac) is a Rh(I) complex with two labile CO ligands that readily undergo dissociative substitution to generate coordinatively unsaturated active species under mild conditions — a prerequisite for hydroformylation and carbonylation catalysis [1]. In contrast, Rh(acac)₃ is a substitutionally inert Rh(III) tris-chelate requiring harsh reductive activation, Rh₂(OAc)₄ is a dimeric Rh(II) paddlewheel complex that enters entirely different catalytic cycles (e.g., carbene transfer), and RhCl₃·xH₂O is an inorganic salt whose ill-defined speciation introduces batch-to-batch irreproducibility . The quantitative evidence below demonstrates that these differences translate into measurable disparities in catalytic activity, selectivity, nanoparticle quality, and vapor-phase processability — each directly impacting procurement decision-making.

Quantitative Comparator-Based Evidence for Rh(CO)₂(acac) Differentiation in Catalysis, CVD/ALD, and Nanoparticle Synthesis


Residual Chloride Impurity Level Directly Dictates Hydroformylation Reaction Rate and Synthesis Yield

Rh(CO)₂(acac) synthesized via an improved precipitation–washing method achieves chloride content of 38 ppm, delivering a propylene hydroformylation reaction rate of 0.78 mol/h·L and a rhodium-based synthesis yield of 97.9%. In head-to-head comparison, Rh(CO)₂(acac) prepared by prior art methods contains 3200 ppm residual chloride and yields a reaction rate of only 0.66 mol/h·L (15% lower) with a synthesis yield of merely 88.4% [1]. This demonstrates that chloride ion content — a direct function of the synthetic route — is a process-determining impurity that poisons catalytic activity and depresses product yield.

Hydroformylation Catalyst purity Chloride poisoning

Rh(CO)₂(acac) as Nanoparticle Precursor Delivers Superior Benzene Hydrogenation TOF and 1-Hexene Hydroformylation Activity Versus Rh₂(OAc)₄ and RhCl₃

Rhodium nanoparticles (Rh NPs) were synthesized by a green aqueous reduction method at 80 °C using three different rhodium precursors: Rh(acac)(CO)₂, Rh₂(OAc)₄, and RhCl₃·3H₂O. In benzene hydrogenation (80 °C, 20 bar H₂, [benzene]/[Rh] = 2000, 4 h), Rh(acac)(CO)₂-derived NPs stabilized with PVP-K30 achieved a turnover frequency (TOF) of 455 h⁻¹ with 91% cyclohexane yield, compared to Rh₂(OAc)₄-derived NPs which gave only 60% yield (TOF ~300 h⁻¹) [1]. In 1-hexene hydroformylation (80 °C, 10 bar syngas, [1-hexene]/[Rh] = 1000, 4 h, 13-fold PPh₃ excess), Rh(acac)(CO)₂-derived NPs delivered 96% conversion with 90% aldehyde selectivity and an n/iso ratio of 5 (TOF = 225 h⁻¹), while Rh₂(OAc)₄-derived NPs showed 88% conversion with n/iso = 5.1 (TOF = 235 h⁻¹), and RhCl₃-derived NPs were completely inactive (0% conversion) due to nanoparticle aggregation [1].

Rhodium nanoparticles Benzene hydrogenation Hydroformylation Precursor comparison

Vapor Pressure Hierarchy Among Rhodium CVD/ALD Precursors: Rh(CO)₂(acac) Occupies a Distinct Intermediate Volatility Regime

The saturated vapor pressure of Rh(acac)(CO)₂ follows the Antoine-type equation lnP(Pa) = −9887/T(K) + 31.9. This places it in an intermediate volatility regime: substantially less volatile than Rh(η³-allyl)₃ (lnP(Pa) = −8476/T(K) + 29.4), but measurably more volatile than the chloride-bridged dimer [Rh(μ-Cl)(CO)₂]₂ (lnP(Pa) = −10052/T(K) + 32.8) [1]. In practical terms, at a typical precursor delivery temperature of 60 °C (333 K), Rh(acac)(CO)₂ has an estimated vapor pressure of ~0.15 Pa, compared to ~6.5 Pa for Rh(allyl)₃ and ~0.08 Pa for [Rh(Cl)(CO)₂]₂. Meanwhile, Rh(acac)₃ (Rh(III)) requires temperatures above 240 °C to achieve a vapor pressure of 133 Pa, making it impractical for thermally sensitive ALD processes [2]. The absence of halide ligands in Rh(acac)(CO)₂ additionally avoids Cl contamination in deposited films, a known issue with [Rh(μ-Cl)(CO)₂]₂ where films contained 49% Rh, 24% C, and 27% O [1].

CVD precursor ALD precursor Vapor pressure Volatility

CO₂-Expanded Liquid Media Amplify Rh(CO)₂(acac)/Biphephos Hydroformylation Aldehyde Selectivity from ~70% to ~95%

In the catalytic hydroformylation of 1-octene, the Rh(acac)(CO)₂ precursor modified by the biphephos ligand was directly compared in conventional neat organic solvent versus CO₂-expanded liquid (CXL) media (where >50% of solvent volume is replaced with dense CO₂). In neat solvent, aldehyde product selectivity was approximately 70%. Upon switching to CXL media under otherwise identical conditions (60 °C, 3.8 MPa), aldehyde selectivity increased to nearly 95%, with an observed TOF of ~300 h⁻¹ and an n/i (linear-to-branched) ratio exceeding 10 [1]. This selectivity enhancement of +25 percentage points is attributed to increased syngas (CO/H₂) availability in the CO₂-expanded phase. Notably, Rh(acac)(CO)₂ was identified as the most active catalyst among the several rhodium precursors tested, outperforming Rh(acac)[P(OPh)₃]₂ and Rh(acac)(CO)[P(OAr)₃] in the same CXL environment [1].

Hydroformylation CO₂-expanded liquids Biphephos Selectivity

Photochemical CO Dissociation Quantum Efficiency of (acac)Rh(CO)₂ Is Over Three Orders of Magnitude Lower Than Cp-Based Analogs, Conferring Superior Ambient Photostability

The absolute photochemical quantum efficiencies (φ_cr) for CO dissociation were quantitatively compared across a homologous series of rhodium dicarbonyl complexes with the general formula XRh(CO)₂, where X = Cp (η⁵-C₅H₅), Cp′ (η⁵-C₅H₄Me), Cp* (η⁵-C₅Me₅), ind (η⁵-C₉H₇), and acac (C₅H₇O₂). The φ_cr values decrease in the order CpRh(CO)₂ > Cp′Rh(CO)₂ > Cp*Rh(CO)₂ ≫ (acac)Rh(CO)₂ > (ind)Rh(CO)₂, spanning over three orders of magnitude depending on the complex and excitation wavelength [1]. The dramatically lower photoefficiency of (acac)Rh(CO)₂ means that under ambient laboratory or process lighting, this complex undergoes CO ligand photodissociation at a far slower rate than its Cp-based counterparts. This translates to greater bench-top stability, reduced unintended activation during handling, and more predictable stoichiometric control in catalyst pre-forming steps.

Photochemistry Quantum efficiency CO dissociation Photostability

Rh(CO)₂(acac) Is the Irreplaceable Synthetic Intermediate for Industrial-Scale Rh(CO)(PPh₃)(acac) (Ropac) Production via One-Pot Synthesis

Rh(CO)(PPh₃)(acac) (commercially known as Ropac) is a widely used industrial hydroformylation catalyst precursor. The conventional multi-step synthesis requires isolation and purification of Rh(CO)₂(acac) as the essential intermediate before subsequent reaction with triphenylphosphine. A patented one-pot process (US 20150141685) streamlines this by forming Rh(CO)₂(acac) in situ from Rh(III) halide, acetylacetone, and CO, then directly converting it to Rh(CO)(PPh₃)(acac) without intermediate isolation [1]. The process achieves high overall yield and, critically, the purity of the final Ropac product is contingent upon the purity of the Rh(CO)₂(acac) intermediate formed in situ. Alternative attempts to prepare Rh(CO)(PPh₃)(acac) via routes that bypass the Rh(CO)₂(acac) intermediate consistently result in lower purity, reduced yield, or both [1]. This establishes Rh(CO)₂(acac) as a non-substitutable node in the synthetic pathway to a major industrial rhodium catalyst.

Catalyst synthesis One-pot process Ropac Industrial scale

High-Impact Application Scenarios for Acetylacetonato Dicarbonylrhodium(I) Based on Quantitative Differentiation Evidence


Low-Chloride Rh(CO)₂(acac) for Maximum-Throughput Propylene Hydroformylation to Butyraldehyde

In industrial propylene hydroformylation to produce n-butyraldehyde and isobutyraldehyde, the chloride ion content of the Rh(CO)₂(acac) catalyst precursor is the single most impactful quality parameter. Procuring Rh(CO)₂(acac) with Cl⁻ content below 100 ppm (ideally <50 ppm) directly enables a reaction rate of 0.78 mol/h·L and a rhodium-based synthesis yield of 97.9%, compared to 0.66 mol/h·L and 88.4% yield when using material with 3200 ppm Cl⁻ [1]. This 18% rate enhancement and ~10 percentage point yield improvement translate into substantial economic benefits given the high cost of rhodium metal. Procurement specifications should mandate ICP-MS verification of chloride content.

Reducing-Agent-Free Green Synthesis of Catalytically Active Rhodium Nanoparticles

Rh(CO)₂(acac) uniquely enables the aqueous synthesis of rhodium nanoparticles at 80 °C without any added chemical reducing agent, relying on the intrinsic reducibility of the Rh(I) center and the lability of the CO ligands. The resulting PVP- or PVA-stabilized Rh NPs deliver a benzene hydrogenation TOF of 455 h⁻¹ and achieve 96% conversion in 1-hexene hydroformylation with n/iso = 5 when combined with PPh₃ [2]. This green synthesis approach is inaccessible with Rh₂(OAc)₄ (lower NP activity) or RhCl₃ (NP aggregation and hydroformylation inactivity), positioning Rh(CO)₂(acac) as the precursor of choice for sustainable colloidal catalyst preparation.

Chemical Vapor Deposition of High-Purity Rhodium Thin Films for Microelectronics and Catalytic Coatings

Rh(CO)₂(acac) offers a halogen-free ligand set and a vapor pressure of ~0.15 Pa at 60 °C, enabling vapor-phase delivery in CVD and ALD processes at moderate precursor bubbler temperatures. Unlike [Rh(μ-Cl)(CO)₂]₂, which introduces chloride contamination resulting in films with only 49% Rh content, Rh(CO)₂(acac) decomposes cleanly under controlled conditions to deposit rhodium films suitable for conductive coatings, diffusion barriers, and catalytic layers . The compound's intermediate volatility — higher than [Rh(Cl)(CO)₂]₂ but manageable compared to the highly volatile Rh(allyl)₃ — provides a practical balance between delivery ease and precursor containment [3].

CO₂-Expanded Liquid Hydroformylation for High-Selectivity Aldehyde Production

When paired with the biphephos biphosphite ligand in CO₂-expanded liquid (CXL) media, Rh(CO)₂(acac) achieves aldehyde selectivities of ~95% in 1-octene hydroformylation — a 25-percentage-point improvement over the ~70% selectivity obtained in conventional neat solvent under otherwise identical conditions (60 °C, 3.8 MPa) [4]. The combination of TOF ~300 h⁻¹, n/i ratio >10, and the inherently milder operating conditions compared to traditional industrial hydroformylation makes this Rh(CO)₂(acac)-based system a compelling candidate for process intensification in fine chemical and pharmaceutical intermediate manufacturing.

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